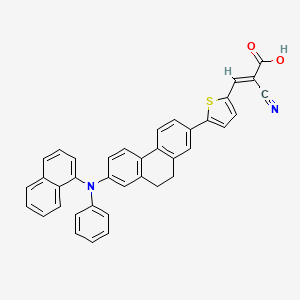
2-Cyano-3-(5-(7-(naphthalen-1-yl(phenyl)amino)-9,10-dihydrophenanthren-2-yl)thiophen-2-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-3-(5-(7-(naphthalen-1-yl(phenyl)amino)-9,10-dihydrophenanthren-2-yl)thiophen-2-yl)acrylic acid is a complex organic compound that features a combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(5-(7-(naphthalen-1-yl(phenyl)amino)-9,10-dihydrophenanthren-2-yl)thiophen-2-yl)acrylic acid typically involves multi-step organic reactions. The key steps include:
Formation of the naphthalen-1-yl(phenyl)amino group: This can be achieved through a nucleophilic aromatic substitution reaction where aniline reacts with a naphthalene derivative under basic conditions.
Synthesis of the 9,10-dihydrophenanthren-2-yl group: This involves the hydrogenation of phenanthrene in the presence of a suitable catalyst such as palladium on carbon.
Coupling with thiophene: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated intermediate.
Formation of the acrylic acid moiety: The final step involves the Knoevenagel condensation of the cyanoacetic acid with the aldehyde intermediate to form the acrylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processes.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Amines, reduced cyano derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
2-Cyano-3-(5-(7-(naphthalen-1-yl(phenyl)amino)-9,10-dihydrophenanthren-2-yl)thiophen-2-yl)acrylic acid has several applications in scientific research:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Materials Science: Employed in the development of novel polymers and materials with specific optical and electronic characteristics.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific biological pathways.
作用機序
The mechanism of action of this compound depends on its application. In organic electronics, its electronic properties facilitate charge transport and light emission. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
2-Cyano-3-(5-(7-(naphthalen-1-yl(phenyl)amino)-9,10-dihydrophenanthren-2-yl)thiophen-2-yl)acrylic acid derivatives: Compounds with similar structures but different substituents on the aromatic rings.
Other acrylic acid derivatives: Compounds with different aromatic or heterocyclic groups attached to the acrylic acid moiety.
Uniqueness
The uniqueness of this compound lies in its combination of multiple aromatic and heterocyclic structures, which confer distinct electronic and optical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and advanced materials.
特性
分子式 |
C38H26N2O2S |
|---|---|
分子量 |
574.7 g/mol |
IUPAC名 |
(E)-2-cyano-3-[5-[7-(N-naphthalen-1-ylanilino)-9,10-dihydrophenanthren-2-yl]thiophen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C38H26N2O2S/c39-24-29(38(41)42)23-32-17-20-37(43-32)28-15-18-33-26(21-28)13-14-27-22-31(16-19-34(27)33)40(30-9-2-1-3-10-30)36-12-6-8-25-7-4-5-11-35(25)36/h1-12,15-23H,13-14H2,(H,41,42)/b29-23+ |
InChIキー |
SMXFFEPTKBNUQV-BYNJWEBRSA-N |
異性体SMILES |
C1CC2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)C6=C1C=C(C=C6)C7=CC=C(S7)/C=C(\C#N)/C(=O)O |
正規SMILES |
C1CC2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)C6=C1C=C(C=C6)C7=CC=C(S7)C=C(C#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


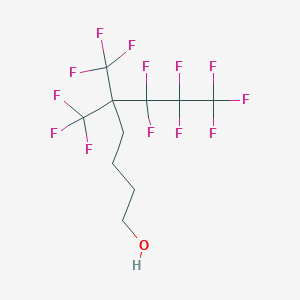
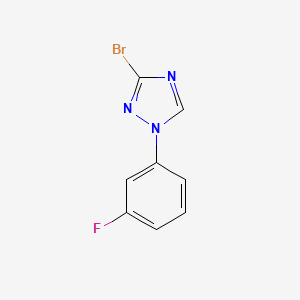
![4,5-Dichloro-1-[[4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-thienyl]sulfonyl]-1H-imidazole](/img/structure/B12064244.png)

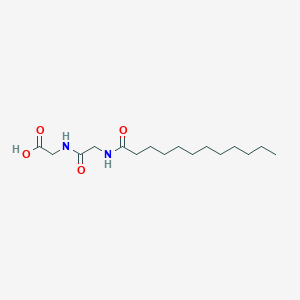

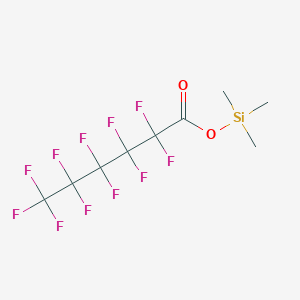
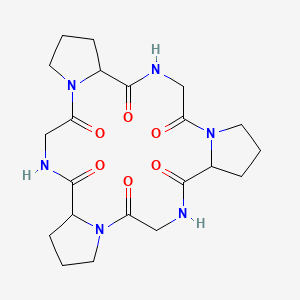
![[[5-(2,4-Dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12064290.png)
![5,7-Dichloro-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12064297.png)




